2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpiperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O3S/c14-13(15,16)12-19-18-11(23-12)9-3-2-6-20(8-9)24(21,22)10-4-1-5-17-7-10/h1,4-5,7,9H,2-3,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTMKNXVUZFRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative, which is achieved by reacting pyridine-3-sulfonyl chloride with piperidine under basic conditions.
Oxadiazole Ring Formation: The piperidine intermediate is then subjected to cyclization with a suitable hydrazide to form the 1,3,4-oxadiazole ring. This step often requires the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, thiols
Major Products
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multi-step reactions starting from simpler precursors. The characterization of the compound is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Fourier Transform Infrared Spectroscopy (FTIR)
- Mass Spectrometry
These techniques confirm the structural integrity and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that several synthesized derivatives demonstrated potent antibacterial activity, suggesting that this compound could serve as a lead compound in developing new antimicrobial agents .
Anticancer Potential
In vitro studies have highlighted the anticancer potential of oxadiazole derivatives. For example, a series of 1,3,4-oxadiazoles were evaluated for their cytotoxic effects against glioblastoma cell lines. The findings revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells . This suggests that this compound could be explored further for its therapeutic efficacy in cancer treatment.
Anti-inflammatory Properties
The anti-inflammatory effects of oxadiazole derivatives have also been documented. Compounds with similar structures have shown promise in reducing inflammation markers in various biological models. This property is crucial for developing treatments for chronic inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the pharmacological properties of oxadiazole derivatives. Modifications to the pyridine and piperidine rings can enhance bioactivity and selectivity towards specific biological targets. Computational studies using molecular docking have provided insights into how variations in structure affect binding affinity and activity against target enzymes or receptors .
Case Study 1: Antimicrobial Efficacy
A study published by Prabhakar et al. synthesized new 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives and evaluated their antimicrobial activity. The results indicated that several compounds exhibited strong antibacterial effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a derivative of this compound was tested against a panel of cancer cell lines. The compound showed significant cytotoxicity and was found to induce apoptosis through a caspase-dependent pathway .
Mechanism of Action
The mechanism of action of 2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The trifluoromethyl group enhances its binding affinity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table summarizes key structural features and physical properties of the target compound and analogues:
Key Observations:
- The target compound’s sulfonyl-piperidine substituent distinguishes it from thioether-linked analogues (), which may reduce metabolic instability compared to thioethers.
- The absence of a pyrazole ring (common in –2 compounds) suggests divergent electronic properties and target selectivity.
Agrochemical Potential
- Compounds with thioether-linked 4-bromobenzyl (, Compound 1) and 3-chlorobenzyl (, Compound 5e) groups exhibit herbicidal activity, particularly a "bleach effect" at 100 μg/mL . The target compound’s sulfonyl group may enhance binding to plant acetolactate synthase (ALS), a common herbicide target, but this requires validation.
Anti-Inflammatory Activity
- and highlight oxadiazoles with propanone-phenyl or chlorophenyl substituents showing 59–61% anti-inflammatory activity (20 mg/kg), comparable to indomethacin . The target compound’s trifluoromethyl group may improve pharmacokinetics but could require optimization for efficacy.
Antimicrobial Activity
Biological Activity
The compound 2-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a trifluoromethyl group and a pyridin-3-ylsulfonyl moiety attached to a piperidine ring. The oxadiazole core is known for its stability and ability to form hydrogen bonds, which can enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) demonstrated that derivatives of 1,3,4-oxadiazoles showed strong inhibition against Mycobacterium bovis BCG in both active and dormant states. This is crucial for developing new antitubercular agents as these bacteria can enter a dormant state that is resistant to conventional treatments .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 8a | Mycobacterium bovis | 18 | Dhumal et al. (2016) |
| 17a | Staphylococcus aureus | 20 | Desai et al. (2018) |
| 18b | Escherichia coli | 22 | Desai et al. (2018) |
Anticancer Activity
The potential anticancer properties of oxadiazole derivatives have also been investigated. For instance, compounds similar to the target molecule have shown to increase p53 expression levels and induce apoptosis in cancer cell lines such as MCF-7 through caspase activation . This suggests that modifications on the oxadiazole scaffold could yield potent anticancer agents.
Case Study: Apoptotic Mechanism
In a study evaluating the effects of oxadiazole derivatives on MCF-7 cells:
- Findings : The compounds increased p53 levels and activated caspase-3.
- : These results indicate that the structural features of oxadiazoles can be leveraged to design new cancer therapeutics that promote programmed cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid biosynthesis.
- Cell Membrane Disruption : The lipophilicity imparted by the trifluoromethyl group enhances membrane penetration.
- Targeting Apoptotic Pathways : The ability to modulate apoptotic pathways presents a promising avenue for cancer treatment.
Q & A
Q. What are the standard synthetic routes for constructing the 1,3,4-oxadiazole core in this compound?
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazides with carbon disulfide under basic conditions. For example, refluxing a hydrazide derivative with carbon disulfide and potassium hydroxide in ethanol for 10 hours yields the oxadiazole-thione intermediate, which can be further functionalized . Key parameters include reaction time, temperature, and stoichiometry of the base.
Q. How can the purity and structural integrity of this compound be validated?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity (e.g., using C18 columns and acetonitrile/water gradients) . Structural confirmation employs NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to verify the pyridinylsulfonyl, piperidinyl, and trifluoromethyl groups. InChI keys and molecular formulas from databases like PubChem provide additional validation .
Q. What are the primary biological targets or activities reported for similar 1,3,4-oxadiazole derivatives?
Analogous compounds exhibit antimicrobial activity, particularly against Gram-positive bacteria, via mechanisms involving membrane disruption or enzyme inhibition (e.g., targeting DNA gyrase). For instance, 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives show pH-dependent fluorescence and antibacterial efficacy in MIC assays .
Advanced Research Questions
Q. How can synthetic yield be optimized for the piperidin-3-yl sulfonyl moiety?
Yield optimization for the pyridinylsulfonyl-piperidine fragment involves:
- Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to prevent side reactions during sulfonylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity.
- Catalysis : Triethylamine or DMAP can accelerate sulfonamide bond formation . Monitor reaction progress via TLC (silica gel, UV detection) and optimize molar ratios (e.g., 1:1.2 pyridinylsulfonyl chloride to piperidine).
Q. What structure-activity relationships (SAR) govern the trifluoromethyl group's role in bioactivity?
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. SAR studies on similar compounds reveal:
Q. How should researchers address contradictions in biological activity data across different assays?
Discrepancies may arise from variations in assay conditions (e.g., pH, bacterial strain). Methodological steps include:
- Standardization : Use CLSI guidelines for MIC determinations.
- Control compounds : Include reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
- Solubility adjustments : For water-insoluble analogs, employ DMSO carriers at ≤1% v/v to avoid cytotoxicity artifacts .
Methodological Challenges and Solutions
Q. What strategies mitigate solubility issues during in vitro testing?
Q. How can computational methods aid in predicting binding modes?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with targets like DNA gyrase. Key steps:
- Ligand preparation : Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level.
- Binding site analysis : Grid boxes centered on active-site residues (e.g., Tyr-122 for gyrase) improve docking accuracy .
Data Interpretation and Reproducibility
Q. What analytical methods resolve spectral overlaps in NMR characterization?
- 2D NMR : HSQC and HMBC correlations distinguish overlapping proton signals (e.g., pyridinyl vs. piperidinyl protons) .
- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to shift residual solvent peaks away from critical regions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
